1-(2-Fluorophenyl)-2-nitro-1-butene

Medicinal Chemistry Lipophilicity CNS Drug Design

1-(2-Fluorophenyl)-2-nitro-1-butene (CAS 150322-74-0) is a fluorinated nitroalkene characterized by an ortho-fluoro substituent on the phenyl ring and an ethyl-substituted nitroalkene moiety (but-1-ene chain). Its molecular formula is C10H10FNO2 with a molecular weight of 195.19 g/mol.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 150322-74-0
Cat. No. B8548457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2-nitro-1-butene
CAS150322-74-0
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=CC=C1F)[N+](=O)[O-]
InChIInChI=1S/C10H10FNO2/c1-2-9(12(13)14)7-8-5-3-4-6-10(8)11/h3-7H,2H2,1H3
InChIKeyHUCKFNRBYLWKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 1-(2-Fluorophenyl)-2-nitro-1-butene (150322-74-0)? A Procurement-Focused Baseline


1-(2-Fluorophenyl)-2-nitro-1-butene (CAS 150322-74-0) is a fluorinated nitroalkene characterized by an ortho-fluoro substituent on the phenyl ring and an ethyl-substituted nitroalkene moiety (but-1-ene chain). Its molecular formula is C10H10FNO2 with a molecular weight of 195.19 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the combination of the electron-withdrawing nitro group, the conjugated double bond, and the ortho-fluorine atom imparts distinct reactivity and lipophilicity compared to simpler nitroalkenes. Unlike the more common nitroethene (vinyl) or nitropropene analogs, the butene side chain introduces increased steric bulk and altered electronic properties that can influence reaction selectivity and downstream product profiles.

Why 1-(2-Fluorophenyl)-2-nitro-1-butene Cannot Be Swapped with Generic Nitroalkenes


In-class nitroalkenes such as 1-(2-fluorophenyl)-2-nitroethene (CAS 399-25-7), 1-(2-fluorophenyl)-2-nitropropene (CAS 829-40-3), or the para-fluoro isomer 1-(4-fluorophenyl)-2-nitro-1-butene are not functionally interchangeable with the target ortho-fluoro butene compound. The ortho-fluorine substitution pattern alters the electron density of the aromatic ring and the conjugated π-system, which directly impacts electrophilic reactivity and binding interactions . Additionally, the ethyl substituent on the nitroalkene β-carbon introduces steric hindrance that can significantly alter reaction rates and stereochemical outcomes in Michael additions, Diels-Alder cycloadditions, and reductions compared to methyl- or hydrogen-substituted analogs [1]. Substitution with the wrong isomer or a shorter-chain analog can lead to different reaction kinetics, reduced yields, or even failure to produce the desired downstream intermediate. The quantitative evidence below underscores these non-substitutable performance characteristics.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-2-nitro-1-butene vs. Analogs


Ortho-Fluoro vs. Para-Fluoro Isomer: Impact on LogP and Lipophilicity-Driven Selection

The target ortho-fluoro compound exhibits a higher calculated logP (approx. 3.0–3.5) compared to its para-fluoro isomer (1-(4-fluorophenyl)-2-nitro-1-butene, logP ~2.5–3.0), based on computational predictions from structural analogs. This increased lipophilicity enhances membrane permeability, making it a preferred intermediate for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical [1]. The para-fluoro isomer's lower logP reduces its suitability for CNS applications without additional structural modifications.

Medicinal Chemistry Lipophilicity CNS Drug Design

Steric Shielding by the β-Ethyl Group Enhances Stereoselectivity in Michael Additions

In Michael addition reactions with nucleophiles, the β-ethyl substituent in 1-(2-fluorophenyl)-2-nitro-1-butene provides greater facial selectivity compared to the β-methyl analog (1-(2-fluorophenyl)-2-nitropropene). Literature on analogous nitroalkenes demonstrates that increasing the size of the β-substituent from H to Me to Et results in diastereomeric ratios (dr) improving from ~1:1 to >10:1 in certain organocatalytic additions [1]. This enhanced stereoselectivity reduces purification burden and increases the yield of desired isomer in asymmetric syntheses.

Stereoselective Synthesis Michael Addition Nitroalkene Reactivity

Reduction Potential: Controlled Conversion to Primary Amine with Zinc/Acetic Acid

A specific synthetic protocol uses 1-(2-fluorophenyl)-2-nitro-1-butene as substrate for Zn-mediated reduction in aqueous acetic acid (90% v/v), yielding the corresponding primary amine without over-reduction or aromatic defluorination . For the shorter-chain nitroethene analog (2-fluoro-β-nitrostyrene), the same conditions often lead to significant side-product formation due to the higher electrophilicity of the unsubstituted β-carbon. The ethyl group in the target compound moderates reactivity, enabling cleaner conversions (>95% selectivity by GC analysis) compared to ~70% for the nitroethene analog.

Reduction Nitroalkene Intermediate Amine Synthesis

Crystallinity and Ease of Purification: Comparison with Nitroethene and Nitropropene Analogs

The target compound is an oil at room temperature, which can be advantageous for certain continuous flow processing compared to crystalline solids like 1-(4-fluorophenyl)-2-nitro-1-butene, which precipitates as lemon-yellow crystals upon cooling [1]. However, the oil form may be less convenient for benchtop handling. Importantly, the ortho-fluoro butene compound can be obtained with >95% purity after simple extraction and solvent evaporation, as described in the patent literature. The analogous nitropropene (CAS 829-40-3) is also a solid, but its lower molecular weight (181.16 g/mol) results in different solubility profiles.

Purification Crystallization Process Chemistry

Where 1-(2-Fluorophenyl)-2-nitro-1-butene Outperforms: Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral β-Amino Alcohols and Amines

The compound's β-ethyl group provides enhanced diastereoselectivity in catalytic asymmetric Michael additions, making it a valuable starting material for enantioselective synthesis of fluorinated β-amino alcohols and primary amines. These chiral building blocks are pivotal in the development of CNS-active pharmaceutical candidates where both fluorine-mediated metabolic stability and stereochemical purity are required. Selection over the nitropropene analog is driven by the >2-fold improvement in dr observed with β-ethyl substrates [1].

Synthesis of Fluorinated Phenethylamine Derivatives for Structure-Activity Relationship (SAR) Studies

1-(2-Fluorophenyl)-2-nitro-1-butene serves as a direct precursor to 1-(2-fluorophenyl)butan-2-amine via Zn-mediated reduction. This fluorinated phenethylamine scaffold with an α-ethyl substituent is a key structural variant in SAR exploration for neurotransmitter receptor ligands. The ortho-fluoro substitution imparts distinct electronic effects compared to para-fluoro isomers, altering binding affinity and selectivity profiles. The efficient reduction protocol with >95% selectivity minimizes the need for chromatographic purification, accelerating SAR cycle times.

Continuous Flow Processing for High-Throughput Hydrogenation

The oil form of 1-(2-fluorophenyl)-2-nitro-1-butene [2] is compatible with continuous flow hydrogenation reactors without prior dissolution in large solvent volumes. This physical property reduces the solvent inventory and simplifies the transition from batch to flow chemistry, enabling faster process development and scaling for medicinal chemistry supply.

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